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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methdilazine derivatives, focusing

on their synthesis, biological activities, and potential therapeutic applications beyond their

established use as antihistamines. This document is intended to serve as a resource for

researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug

development.

Core Concepts: From Methdilazine to Its Derivatives
Methdilazine, chemically known as 10-[(1-methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, is

a first-generation antihistamine of the phenothiazine class.[1][2] Its primary mechanism of

action involves the blockade of histamine H1 receptors, leading to the alleviation of allergic

symptoms.[3] However, the phenothiazine scaffold is a versatile pharmacophore that has given

rise to a wide range of derivatives with diverse biological activities. The exploration of

methdilazine derivatives is driven by the potential to discover novel therapeutic agents with

applications in oncology, infectious diseases, and neurology.

The general structure of phenothiazine allows for substitutions at various positions, with

modifications at the N-10 position of the central ring being a common strategy to modulate

pharmacological activity. This guide will focus on the synthesis and biological evaluation of

such derivatives, providing insights into their structure-activity relationships.
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Synthesis of Methdilazine Derivatives
While a specific, detailed protocol for a direct derivative of methdilazine is not readily available

in the public literature, the synthesis of N-10 substituted phenothiazine derivatives, which

includes the structural class of methdilazine, follows a generalizable pathway. A common

method involves the reaction of phenothiazine with an appropriate alkyl halide in the presence

of a base.

General Experimental Protocol for Synthesis of N-10
Substituted Phenothiazine Derivatives
This protocol is a generalized representation based on common synthetic routes for

phenothiazine derivatives.[4][5]

Materials:

Phenothiazine

Chloroacetyl chloride

Hydrazine hydrate

Appropriate aryl/alkyl isothiocyanate or isocyanate

Appropriate alkyl halide

Dry benzene

Ethanol

Sodium hydroxide or other suitable base

Iodine (catalyst)

Standard laboratory glassware and purification equipment (e.g., reflux condenser, dropping

funnel, filtration apparatus, rotary evaporator, chromatography columns)

Procedure:
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Synthesis of N-10-acetyl-phenothiazine: Phenothiazine is reacted with chloroacetyl chloride

in a suitable dry solvent like benzene, often under reflux, to yield N-10-acetyl-phenothiazine.

[4]

Formation of Hydrazine Intermediate: The N-10-acetyl-phenothiazine is then treated with

hydrazine hydrate to form the corresponding hydrazine derivative.[4]

Cyclization to form Heterocyclic Derivatives: The hydrazine intermediate can be reacted with

various reagents to form different heterocyclic rings at the N-10 position. For example,

reaction with an aryl isothiocyanate can lead to the formation of a triazine-thiol derivative.[4]

Alternative N-10 Alkylation: A more direct approach involves the reaction of the

phenothiazine core with an appropriate alkyl halide in the presence of a base to introduce

the desired substituent at the N-10 position.

Purification and Characterization:

The synthesized derivatives are typically purified using techniques such as recrystallization or

column chromatography. The structure of the final compounds is confirmed by spectroscopic

methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Potential Applications and Biological Activities
Research into phenothiazine derivatives has revealed a broad spectrum of biological activities,

suggesting their potential in treating a variety of diseases.

Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of phenothiazine derivatives against

various cancer cell lines. The proposed mechanisms for their anticancer activity are

multifaceted and include the induction of apoptosis, inhibition of calmodulin, and modulation of

key signaling pathways involved in cell proliferation and survival.[6][7][8]

Table 1: Cytotoxicity of Selected Phenothiazine Derivatives against Cancer Cell Lines
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Trifluoperazine
Prostatic cancer (PC-

3)
6.67 [9]

N-(4-(3-(piperazin-1-

yl)propoxy)phenyl)ace

tamide derivative

Prostatic cancer

(22Rv1)
13.82 [9]

N-(4-(3-(piperazin-1-

yl)propoxy)phenyl)ace

tamide derivative

Prostatic cancer (PC-

3)
12 [9]

10-((2-

nitrophenyl)sulfonyl)-1

0H-phenothiazine

Malignant

glioblastoma (U87)
5.12 [9]

10-((2-

nitrophenyl)sulfonyl)-1

0H-phenothiazine

Malignant

glioblastoma (U251)
9.29 [9]

4-methoxy-2-

nitrophenyl substituted

triazolyl-methyl-

phenothiazine

Gastric cancer (MGC-

803)
1.2 [9]

4-methoxy-2-

nitrophenyl substituted

triazolyl-methyl-

phenothiazine

Gastric cancer

(MKN28)
2.7 [9]

4-methoxy-2-

nitrophenyl substituted

triazolyl-methyl-

phenothiazine

Gastric cancer

(MKN45)
3.5 [9]

N-(4-(3-(piperazin-1-

yl)propoxy)phenyl)ace

tamide derivative

Gastric cancer

(MGC80-3)
6.96 [10]
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N-(4-(3-(piperazin-1-

yl)propoxy)phenyl)ace

tamide derivative

Gastric cancer

(BGC823)
8.67 [10]

N-(4-(3-(piperazin-1-

yl)propoxy)phenyl)ace

tamide derivative

Gastric cancer (SGC-

7901)
14.91 [10]

N-(4-(3-(piperazin-1-

yl)propoxy)phenyl)ace

tamide derivative

Ovary cancer (SK-OV-

3)
12.27 [10]

PEGylated

phenothiazine (PPO)
HeLa ~55 [10]

PEGylated

phenothiazine (PP)
MeWo 251.9 [11]

PEGylated

phenothiazine (PPO)
HepG2 161.3 [11]

PEGylated

phenothiazine (PPO)
MCF7 131.7 [11]

Chalcone-

phenothiazine hybrid

(17b)

HepG2 7.14-13.0 [12]

Chalcone-

phenothiazine hybrid

(17h)

MCF-7 7.14-13.0 [12]

N-alkylated

phenothiazine-

dithiocarbamate

hybrid (23)

PC-3 11.59 [12]

Antimicrobial Activity
Phenothiazine derivatives have also been investigated for their antimicrobial properties against

a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the
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disruption of bacterial cell membranes and inhibition of efflux pumps.[13][14]

Table 2: Antimicrobial Activity of Selected Phenothiazine Derivatives
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Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

3-benzamido-1-

azaphenothiazine
S. aureus 8 [13]

3-trifluoromethamido-

1-azaphenothiazine
S. aureus 5 [13]

3-

trichloromethanamido-

1-azaphenothiazine

S. aureus 4 [13]

3-trifluoromethamido-

1-azaphenothiazine
P. aeruginosa 4 [13]

3-

trichloromethanamido-

1-azaphenothiazine

P. aeruginosa 2 [13]

3-benzamido-1-

azaphenothiazine
A. niger 3 [13]

3-trifluoromethamido-

1-azaphenothiazine
A. niger 6 [13]

3-

trichloromethanamido-

1-azaphenothiazine

C. albicans 4 [13]

N-Mannich base of

10-methyl-10H-

phenothiazine-3-

sulfonamide (14b)

S. aureus 3.125 [15]

N-Mannich base of

10-methyl-10H-

phenothiazine-3-

sulfonamide (5b)

S. aureus 6.25 [15]

N-Mannich base of

10-methyl-10H-

S. aureus 6.25 [15]
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phenothiazine-3-

sulfonamide (14c)

JBC 1847 (racemic) S. aureus 0.125-1 [16]

(S)-JBC 1847 S. aureus 0.125-1 [16]

Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of methdilazine
derivatives on cancer cell lines.

Materials:

Cancer cell lines (e.g., HeLa, MCF-7, PC-3)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

96-well cell culture plates

Methdilazine derivatives (dissolved in a suitable solvent like DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the methdilazine
derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic

agent).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO₂.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a

further 2-4 hours.

Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be

determined by plotting the percentage of viability against the logarithm of the compound

concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This protocol describes a common method for determining the Minimum Inhibitory

Concentration (MIC) of methdilazine derivatives against various microorganisms.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

Methdilazine derivatives (dissolved in a suitable solvent)

Standard antibiotics or antifungals (positive controls)

Microplate reader or visual inspection

Procedure:
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Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh

culture.

Serial Dilution: Perform serial two-fold dilutions of the methdilazine derivatives in the broth

medium in the 96-well plates.

Inoculation: Add the standardized inoculum to each well. Include a growth control (no

compound) and a sterility control (no inoculum).

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria, 35°C for 24-48 hours for fungi).

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits the visible growth of the microorganism. This can be assessed

visually or by measuring the optical density at 600 nm.

Signaling Pathways Modulated by Phenothiazine
Derivatives
Beyond their interaction with histamine receptors, phenothiazine derivatives have been shown

to modulate several other critical signaling pathways, which likely contributes to their diverse

pharmacological effects.

Dopamine Receptor Antagonism
Many phenothiazine derivatives exhibit antagonistic activity at dopamine receptors, particularly

the D2 subtype.[17] This is the basis for their use as antipsychotic medications. The structural

features of the phenothiazine nucleus and the nature of the N-10 substituent are critical for this

activity.[18]
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Click to download full resolution via product page

Caption: Dopamine D2 Receptor Signaling Blockade by Phenothiazines.

Induction of Apoptosis
A significant mechanism underlying the anticancer activity of phenothiazine derivatives is the

induction of apoptosis, or programmed cell death.[6][7] This can occur through both the intrinsic

(mitochondrial) and extrinsic (death receptor) pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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